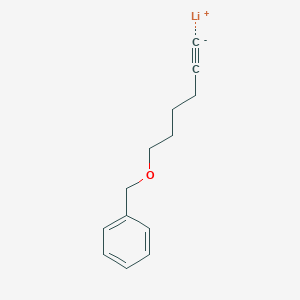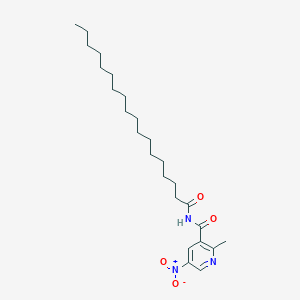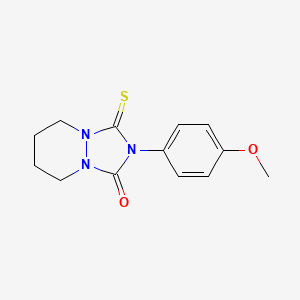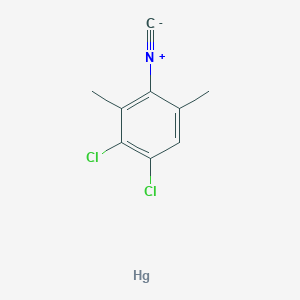
N,N-DI(Isobutyl)heptanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-DI(Isobutyl)heptanamide is an organic compound belonging to the class of amides. Amides are derivatives of carboxylic acids where the hydroxyl group is replaced by an amine group. This compound is characterized by the presence of two isobutyl groups attached to the nitrogen atom of the heptanamide structure. It is a fatty amide, which means it is derived from a fatty acid and an amine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DI(Isobutyl)heptanamide typically involves the reaction of heptanoic acid with isobutylamine. The reaction is facilitated by the use of coupling agents such as EDC.HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and DMAP (4-dimethylaminopyridine) in a solvent like dichloromethane. The reaction is stirred overnight at 50°C to yield the desired amide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of acyl chlorides or anhydrides as intermediates. The reaction of heptanoyl chloride with isobutylamine in the presence of a base such as triethylamine can efficiently produce the amide. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity .
化学反応の分析
Types of Reactions
N,N-DI(Isobutyl)heptanamide can undergo various chemical reactions, including:
Hydrolysis: Under acidic or basic conditions, the amide can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amide can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as alkoxides or thiolates in the presence of a suitable solvent.
Major Products Formed
Hydrolysis: Heptanoic acid and isobutylamine.
Reduction: N,N-DI(Isobutyl)heptanamine.
Substitution: Various substituted amides depending on the nucleophile used.
科学的研究の応用
N,N-DI(Isobutyl)heptanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N,N-DI(Isobutyl)heptanamide involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. One example is its potential to inhibit limonene-1,2-epoxide hydrolase, an enzyme involved in the metabolism of limonene . This inhibition can lead to the accumulation of limonene-1,2-epoxide, which may have various biological effects.
類似化合物との比較
Similar Compounds
N,N-Dimethylethanamide: A simpler amide with two methyl groups attached to the nitrogen atom.
Butanamide: An amide with a butyl group attached to the nitrogen atom.
Benzamide: An aromatic amide with a benzene ring attached to the nitrogen atom.
Uniqueness
N,N-DI(Isobutyl)heptanamide is unique due to its branched isobutyl groups, which can influence its physical and chemical properties. The presence of these bulky groups can affect the compound’s solubility, melting point, and reactivity compared to simpler amides like N,N-Dimethylethanamide or linear amides like butanamide.
特性
CAS番号 |
57303-37-4 |
|---|---|
分子式 |
C15H31NO |
分子量 |
241.41 g/mol |
IUPAC名 |
N,N-bis(2-methylpropyl)heptanamide |
InChI |
InChI=1S/C15H31NO/c1-6-7-8-9-10-15(17)16(11-13(2)3)12-14(4)5/h13-14H,6-12H2,1-5H3 |
InChIキー |
UTUYHQHHRVKQDW-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(=O)N(CC(C)C)CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,6-Dinitro-7-[(propan-2-yl)sulfanyl]-2-(trifluoromethyl)-1H-benzimidazole](/img/structure/B14615632.png)





![3,7-Dimethylpyrimido[5,4-g]pteridine-2,4,6,8(1H,3H,7H,9H)-tetrone](/img/structure/B14615660.png)
![4-[(Z)-(4-Methylphenyl)-ONN-azoxy]phenyl prop-2-enoate](/img/structure/B14615661.png)
![2-[(Phenylcarbamoyl)amino]-1,3-benzothiazol-6-yl phenylcarbamate](/img/structure/B14615668.png)



![2-[(6-Chloro-2H-1,3-benzodioxol-5-yl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14615695.png)

